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molecular formula C8H11NO2 B1582580 Ethyl 1-cyanocyclobutanecarboxylate CAS No. 28246-87-9

Ethyl 1-cyanocyclobutanecarboxylate

Cat. No. B1582580
M. Wt: 153.18 g/mol
InChI Key: VPAQDMAYKQBDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697873B2

Procedure details

The method described in Part A of Example 64 was used to treat ethylcyanoacetate (45 mL, 420 mmol) with 1,3-dibromopropane (51 mL, 510 mmol) and potassium carbonate (146 g, 1.06 mol) to provide ethyl 1-cyanocyclobutanecarboxylate as an orange oil containing about 15 mole % 1,2-dibromopropane.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].Br[CH2:10][CH2:11][CH2:12]Br.C(=O)([O-])[O-].[K+].[K+]>>[C:6]([C:5]1([C:4]([O:3][CH2:1][CH3:2])=[O:8])[CH2:12][CH2:11][CH2:10]1)#[N:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
51 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
146 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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